molecular formula C6H15N B3044190 DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7) CAS No. 63220-61-1

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)

Cat. No.: B3044190
CAS No.: 63220-61-1
M. Wt: 108.23 g/mol
InChI Key: WEHWNAOGRSTTBQ-HJHJEWFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7) is a compound with the molecular formula C6H15N . It is related to Dipropylamine, which appears as a clear colorless liquid with an ammonia-like odor .

Scientific Research Applications

Alzheimer's Disease Treatment

  • Context : DI-N-Propyl-1,1,2,2,3,3,3-D7-amine analogs have been explored for therapeutic applications in Alzheimer's disease.
  • Application : N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, a related compound, was developed for clinical trials based on its biological activity, including cholinomimetic properties and enhancement of adrenergic mechanisms. This suggests potential utility in Alzheimer's disease treatment (Klein et al., 1996).

Photopolymerization in Dental Restorations

  • Context : DI-N-Propyl-1,1,2,2,3,3,3-D7-amine derivatives have applications in the field of dental materials.
  • Application : N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a similar compound, was synthesized for use in dental resin systems, demonstrating its potential in improving dental restorative materials (Nie & Bowman, 2002).

Domino Reactions in Organic Synthesis

  • Context : Compounds structurally related to DI-N-Propyl-1,1,2,2,3,3,3-D7-amine are used in organic synthesis.
  • Application : These compounds play a role in domino reactions, such as the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines. Such reactions are significant in creating complex organic structures (Cui et al., 2007).

Synthesis of Propargylic Amines

  • Context : Propargylic amines, which are important in pharmaceuticals, can be synthesized using methods related to DI-N-Propyl-1,1,2,2,3,3,3-D7-amine.
  • Application : Techniques involving the transformation of aziridines into propargylic amines illustrate the utility of such compounds in creating biologically active molecules (D’hooghe et al., 2004).

Bioconjugation and Amide Formation

  • Context : Understanding the mechanism of amide formation is critical in biochemical research.
  • Application : Studies on amide formation involving compounds like DI-N-Propyl-1,1,2,2,3,3,3-D7-amine contribute to the knowledge of bioconjugation processes, essential in developing novel biomaterials and drug delivery systems (Nakajima & Ikada, 1995).

Properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuterio-N-propylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3/i1D3,3D2,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHWNAOGRSTTBQ-HJHJEWFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
Reactant of Route 2
Reactant of Route 2
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
Reactant of Route 3
Reactant of Route 3
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
Reactant of Route 4
Reactant of Route 4
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
Reactant of Route 5
Reactant of Route 5
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)
Reactant of Route 6
Reactant of Route 6
DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.